4-Azido-1-chloro-2-(trifluoromethyl)benzene
Overview
Description
4-Azido-1-chloro-2-(trifluoromethyl)benzene, also known as 4-ACFTB, is a versatile and highly reactive compound that has been extensively studied in the scientific community due to its wide range of applications. It is an organofluorine compound, meaning it contains a fluorine atom, and is an important intermediate in the synthesis of other organofluorine compounds. 4-ACFTB is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
Regioselective Synthesis of Triazoles : A method for synthesizing 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles through room temperature 1,3-dipolar cycloaddition involving a compound related to 4-Azido-1-chloro-2-(trifluoromethyl)benzene was reported. This reaction achieved high regioselectivity and was confirmed by various spectroscopic methods (Hu et al., 2008).
Synthesis of 1,2,3-Triazole Derivatives : The synthesis of 1,4-disubstituted 1,2,3-triazoles from azidomethylbenzenes (including compounds similar to 4-Azido-1-chloro-2-(trifluoromethyl)benzene) and their potential as corrosion inhibitors was explored. The study involved conventional click chemistry and electrochemical techniques (Negrón-Silva et al., 2013).
Thermal Decomposition Studies : Research on the thermal decomposition of nitro-chloro-azido benzenes, including substances structurally related to 4-Azido-1-chloro-2-(trifluoromethyl)benzene, provided insights into their thermal behavior and potential applications in energetic materials (Şen et al., 2014).
Material Science and Engineering Applications
Improved Synthesis Processes : An improved batch process for producing a compound closely related to 4-Azido-1-chloro-2-(trifluoromethyl)benzene was developed. This process involved efficient nucleophilic substitution reactions and was optimized for safety and efficiency (Kopach et al., 2009).
Photoinduced Cycloadditions : Studies on the irradiation of azido compounds (related to 4-Azido-1-chloro-2-(trifluoromethyl)benzene) led to the production of various compounds through photoinduced cycloaddition reactions. These reactions have potential applications in synthetic chemistry (Orahovats et al., 1973).
Hazardous Material Study
- Hazardous Material Analysis : A study evaluated the thermal behavior and molecular reactivity of various aryl azides, including compounds structurally similar to 4-Azido-1-chloro-2-(trifluoromethyl)benzene. The research aimed to understand their potential hazards and safe handling procedures (Cardillo et al., 2008).
properties
IUPAC Name |
4-azido-1-chloro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-2-1-4(13-14-12)3-5(6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDVTPMVJIOFSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-1-chloro-2-(trifluoromethyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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